
4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as CMT-8, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess several interesting properties, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory properties of this compound are thought to be due to its ability to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for cancer research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for the research on 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorobenzylmethylamine. This is followed by the reaction of the resulting compound with thiosemicarbazide to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the process is well-documented.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been the subject of several scientific studies, which have investigated its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an anti-tumor agent. Studies have shown that this compound can inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-15-6-9-12-13-10(16)14(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDLWXENWXATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
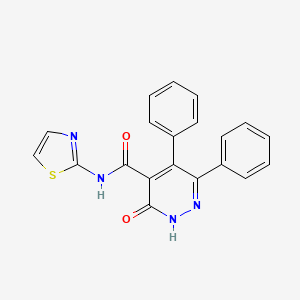

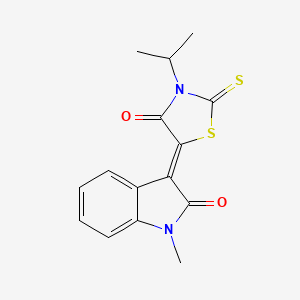
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4876117.png)
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
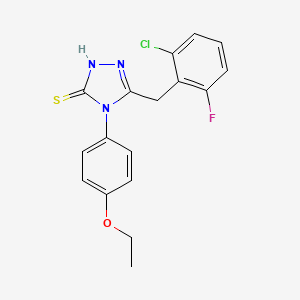
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
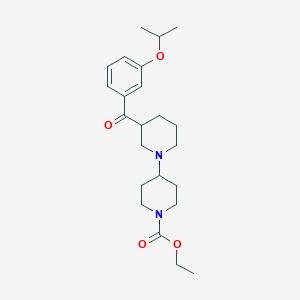
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)
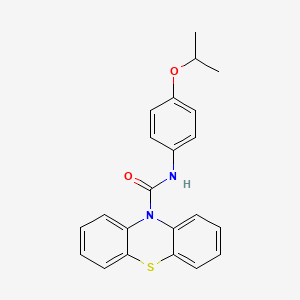
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)

